molecular formula C21H21FN4O3S B2502760 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine CAS No. 946302-50-7

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Cat. No.: B2502760
CAS No.: 946302-50-7
M. Wt: 428.48
InChI Key: IFYXKRPGBBVSKN-UHFFFAOYSA-N
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Description

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a phenoxy group, a methyl group, and a piperazine ring that is further substituted with a 3-fluorophenylsulfonyl group. The presence of these diverse functional groups imparts the compound with distinctive chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multi-step organic synthesis techniques. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyrimidine derivative.

    Substitution with the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

    Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine ring or the phenoxy group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the sulfonyl group may produce thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has shown potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Phenylsulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
  • 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
  • 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is unique due to the presence of the 3-fluorophenylsulfonyl group. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a therapeutic agent.

Properties

IUPAC Name

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-18-7-3-2-4-8-18)25-10-12-26(13-11-25)30(27,28)19-9-5-6-17(22)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYXKRPGBBVSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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